3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Description

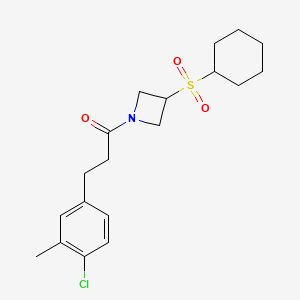

This compound features a propan-1-one backbone substituted with a 4-chloro-3-methylphenyl group and a 3-(cyclohexylsulfonyl)azetidin-1-yl moiety. Key structural attributes include:

- Molecular formula: C₁₉H₂₇ClNO₃S.

- Molecular weight: ~384.57 g/mol (calculated).

- Functional groups: A ketone (propan-1-one), a chloro-methyl-substituted aromatic ring, and a sulfonylated azetidine (4-membered nitrogen heterocycle).

- Key spectral features: ¹H NMR: Expected signals for the cyclohexyl group (δ ~1.0–2.0 ppm, multiplet) and azetidine protons (δ ~3.5–4.0 ppm). The sulfonyl group deshields adjacent protons, distinguishing it from non-sulfonylated analogs. Mass spectrometry: A quasi-molecular ion peak (M+H)+ at m/z ~383.

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUICFBUUCSNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound includes a chlorinated aromatic ring, an azetidine moiety, and a cyclohexylsulfonyl group. The structural formula can be represented as:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 344.90 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating the activity of receptors involved in central nervous system (CNS) functions. Preliminary studies suggest that it may act as a positive allosteric modulator at certain receptor sites, enhancing neurotransmission without directly activating the receptor.

Antimicrobial Activity

Research indicates that derivatives of azetidinones, similar to this compound, exhibit significant antibacterial and antifungal properties. A study demonstrated that compounds with azetidine structures showed moderate to good inhibition against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values.

Neuropharmacological Studies

In neuropharmacological assessments, compounds structurally related to this compound have been evaluated for their effects on neurotransmitter release and synaptic plasticity. For instance, studies using microdialysis techniques in rodent models indicated that these compounds could enhance the levels of acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating cognitive disorders.

Case Studies

-

Antimicrobial Efficacy :

A series of azetidinone derivatives were synthesized and tested for antibacterial activity. Among these, compounds similar to this compound showed superior efficacy against Klebsiella pneumoniae and Candida albicans, with MIC values ranging from 12.5 to 200 µg/mL . -

CNS Activity :

In a study involving behavioral assays in mice, a related compound was shown to improve memory retention in passive avoidance tests. This suggests that the structural features present in this compound might confer similar cognitive-enhancing properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Notes:

- The target compound’s cyclohexylsulfonyl azetidine group increases polarity compared to ME-3 (pyrazoline) and No. 2158 (pyridyl), likely lowering its TLC Rf value relative to ME-3 (Rf = 0.40) .

Spectral and Analytical Data

- ¹H NMR :

- Mass spectrometry : The (M+H)+ peak of the target (m/z ~385) is higher than ME-3 (m/z 373) due to the sulfonyl and cyclohexyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.